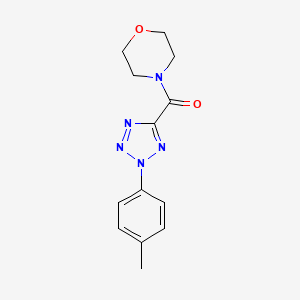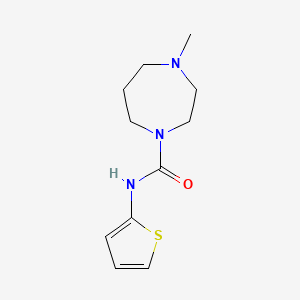![molecular formula C19H16N2O6 B2473123 Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate CAS No. 1030120-08-1](/img/structure/B2473123.png)
Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl {[2-(4-methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetate” is a complex organic compound. It contains a methoxyphenyl group, a nitroquinolinyl group, and an acetate group. These groups are common in many organic compounds and have various properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the nitro group on the quinoline ring could potentially influence the overall shape and properties of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the methoxy and acetate groups, which are electron-donating . These groups could potentially participate in a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its reactivity, while the presence of the methoxy and acetate groups could influence its solubility .
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
Methyl {[2-(4-methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetate and its derivatives have been studied for their potential in various chemical syntheses. One study focused on the synthesis of Pyrrolo[4,3,2-de]quinolines from related quinoline compounds, demonstrating the versatility of such structures in organic synthesis (Roberts et al., 1997). Additionally, a green synthetic procedure was developed for the synthesis of a compound structurally related to Methyl {[2-(4-methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetate, highlighting the focus on environmentally friendly synthesis methods (Molnar et al., 2022).
Applications in Material Science
The derivatives of Methyl {[2-(4-methoxyphenyl)-6-nitroquinolin-4-yl]oxy}acetate have been explored for their potential in material science. For instance, the study of novel stable fluorophores, such as 6-methoxy-4-quinolone, has opened up applications in biomedical analysis due to their strong fluorescence in a wide pH range (Hirano et al., 2004).
Potential in Medical Research
In the medical field, derivatives of this compound have been investigated for their potential therapeutic applications. For example, a study on a novel chemical compound targeting Matrix Metalloprotease-13 for early osteoarthritis identified a related compound as a promising candidate for attenuating matrix-degrading enzymes in osteoarthritis-affected joints (Inagaki et al., 2022).
Quantum Physics Research
In a more niche application, the compound has been considered in quantum physics research, specifically in studying quantum entanglement dynamics induced by non-linear interaction between moving nano molecules and a two-mode field. This is pertinent for diagnosing human cancer cells, tissues, and tumors (Alireza et al., 2019).
Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. If it’s intended for use in a chemical reaction, its mechanism would depend on the specific reaction conditions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)-6-nitroquinolin-4-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-25-14-6-3-12(4-7-14)17-10-18(27-11-19(22)26-2)15-9-13(21(23)24)5-8-16(15)20-17/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTJWFNYTRMODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-FLUOROPHENOXY)ACETYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)AZETIDINE-3-CARBOXAMIDE](/img/structure/B2473042.png)

![2-Cyclopropyl-4-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2473044.png)
![N-(2,3-dimethoxybenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2473046.png)
![Ethyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate](/img/structure/B2473048.png)

![4-(((2-hydroxyethyl)(methyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2473052.png)
![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2473053.png)
![2-((5-(3,4-dimethylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2473054.png)
![N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2473056.png)

![(4-Methoxyphenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2473058.png)

